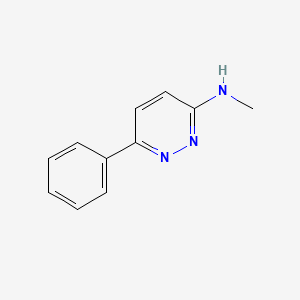

N-methyl-6-phenylpyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

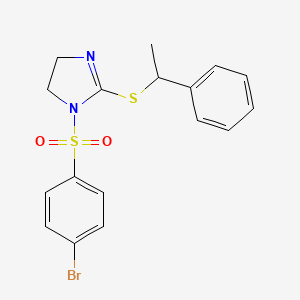

説明

“N-methyl-6-phenylpyridazin-3-amine” is a chemical compound with the CAS Number: 14966-92-8 . It has a molecular weight of 185.23 and is typically stored at room temperature . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11N3/c1-12-11-8-7-10 (13-14-11)9-5-3-2-4-6-9/h2-8H,1H3, (H,12,14) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm^3 . Its boiling point is 403.0±25.0 °C at 760 mmHg . The compound has a molar refractivity of 51.3±0.3 cm^3 , and its polar surface area is 52 Å^2 .科学的研究の応用

Antimycobacterial Activity

A study conducted by Japelj et al. (2005) synthesized a series of alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates, including N-methyl-6-phenylpyridazin-3-amine derivatives, and evaluated their antimycobacterial activity. The research found that n-pentyl 1-(6-phenylpyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed significant antimycobacterial properties with a minimum inhibitory concentration of 3.13 μg/ml (Japelj et al., 2005).

Neurotoxicity Studies

In the study of neurotoxicity associated with environmental pyridines, Ansher et al. (1986) discovered that amine N-methyltransferases could N-methylate 4-phenylpyridine to form neurotoxic compounds. This finding suggests a potential role for this compound in the study of neurotoxic mechanisms (Ansher et al., 1986).

Synthesis of N-Methyl- and N-Alkylamines

A 2018 study by Senthamarai et al. focused on the synthesis of N-methyl- and N-alkylamines, which are crucial in various life-science molecules. The study utilized nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of various N-methyl- and N-alkylamines, including derivatives of this compound (Senthamarai et al., 2018).

Molecular Characterization

Kavanagh et al. (2013) characterized N-methyl-3-phenyl-norbornan-2-amine, a structurally related compound to this compound. This study highlights the importance of detailed molecular characterization in understanding the properties and potential applications of such compounds (Kavanagh et al., 2013).

Anticancer Activities

Demirci and Demirbas (2019) synthesized novel Mannich bases from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine and tested their anticancer activities against prostate cancer cell lines. This study signifies the potential of this compound derivatives in anticancer research (Demirci & Demirbas, 2019).

Safety and Hazards

将来の方向性

Pyridazine and pyridazinone derivatives have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .

作用機序

Target of Action

N-methyl-6-phenylpyridazin-3-amine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It’s known that pyridazinone derivatives can interact with various biological targets, leading to a wide range of pharmacological activities . For instance, some pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

特性

IUPAC Name |

N-methyl-6-phenylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-12-11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOAWXCYDZAVBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)

![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)

![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)

![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)